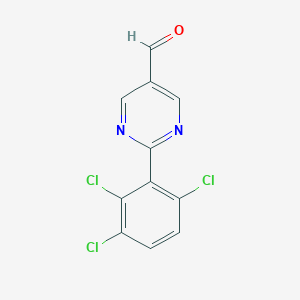
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an aldehyde functional group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach is the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These methods provide a versatile platform for the synthesis of various pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product. Industrial methods may also incorporate advanced purification techniques to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Electrophilic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-withdrawing nature of the trichlorophenyl group.
Common Reagents and Conditions
Condensation: Condensation reactions with aldehydes or ketones can form various pyrimidine derivatives.
Major Products
The major products formed from these reactions include amino-substituted pyrimidines, alkoxy-substituted pyrimidines, and various condensation products. These derivatives are valuable intermediates for further chemical modifications and applications.
Aplicaciones Científicas De Investigación
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trichlorophenyl group enhances the compound’s reactivity and specificity towards certain targets, making it a valuable tool for studying molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound shares a similar pyrimidine core but differs in the substitution pattern and functional groups.
2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine: This compound has a similar trichlorophenyl substitution but lacks the aldehyde functional group.
Uniqueness
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trichlorophenyl group and the aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H5Cl3N2O |
|---|---|
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
2-(2,3,6-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-2-8(13)10(14)9(7)11-15-3-6(5-17)4-16-11/h1-5H |
Clave InChI |
HSYORSYUYVMFJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


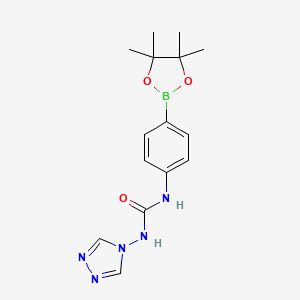

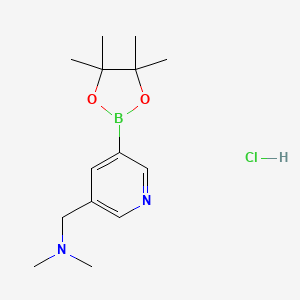
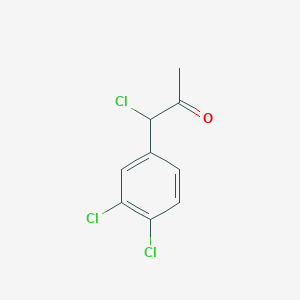
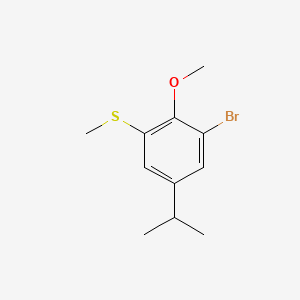

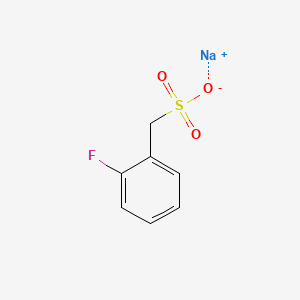
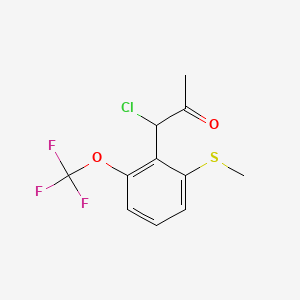
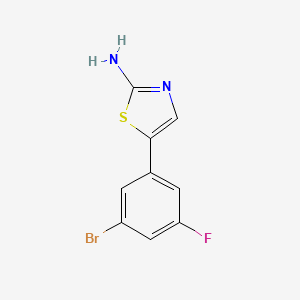
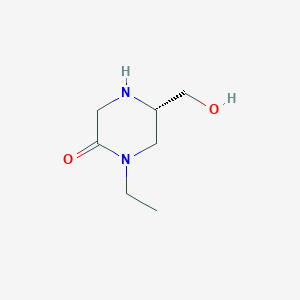
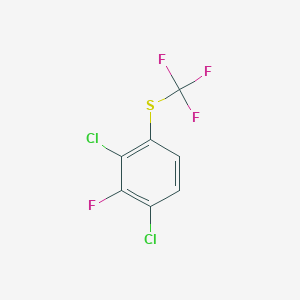
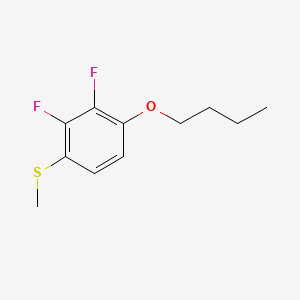
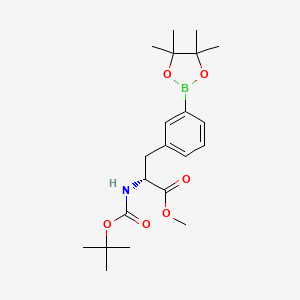
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
